N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride
Overview
Description
“N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1185293-43-9 . It has a molecular weight of 300.66 and its IUPAC name is 1-(3-pyridinylmethyl)-4-piperidinamine trihydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a solid compound . It has a molecular weight of 300.66 . The InChI code provides information about its molecular structure and formula .
Scientific Research Applications
Synthesis and Receptor Binding Assays
One application of N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride derivatives involves their synthesis for in vitro receptor binding assays. For example, compounds synthesized from pyrazolo[1,5-α]pyridine derivatives showed potential as dopamine D4 receptor ligands based on their affinity constants, suggesting their use in neuroscience research to explore receptor interactions and signaling pathways (Li Guca, 2014).
Coordination Chemistry
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride derivatives have been utilized in coordination chemistry to construct helical silver(I) coordination polymers. These polymers are characterized by their structural diversity, which is influenced by the ligand conformation and the nature of the coordinating anions, showcasing the compound's utility in the synthesis of novel materials with potential applications in catalysis, molecular recognition, and the development of functional materials (Zhuyan Zhang et al., 2013).
Synthetic Chemistry
In synthetic chemistry, N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride derivatives serve as intermediates for the synthesis of various compounds. For instance, they have been used to synthesize chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts, demonstrating the compound's role in facilitating the synthesis of complex organic molecules with specific chiral properties (H. Tian et al., 2012).
Photochemistry
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride derivatives have also found applications in photochemistry. Research has shown that N-alkyl-2-pyridones, when irradiated with aliphatic tert-amines, undergo an addition reaction yielding substituted dihydropyridin-2(1H)-ones, which can be used to study photo-induced chemical reactions and the development of photoactive materials (S. Ohmiya et al., 1989).
Biomimetic Chemistry
Additionally, iron(III) complexes involving derivatives of N-(Pyridin-3-ylmethyl)piperidin-4-amine have been studied as functional models for intradiol-cleaving catechol dioxygenases. These studies contribute to our understanding of enzyme mimetics and the design of biomimetic catalysts for environmental and industrial applications (Karuppasamy Sundaravel et al., 2011).
Future Directions
While specific future directions for “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” are not mentioned in the available resources, compounds with similar structures have been studied for their potential as potent inhibitors of LSD1 , which is a drug target for certain cancers . This suggests that “N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” and similar compounds could have potential applications in cancer therapy.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;;/h1-2,5,8,11-12,14H,3-4,6-7,9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZZHETZNKHPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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